(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol
Description
Properties
Molecular Formula |
C12H12F2O |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C12H12F2O/c13-12(14)10(8-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2 |
InChI Key |
NJVFIMPXNSFFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via α-Allyldiazoacetates
One of the most efficient methods for synthesizing difluorobicyclo[1.1.1]pentanes, including derivatives like (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol , involves a one-pot process starting from α-allyldiazoacetates. This method includes two key steps:
Cyclopropanation : The reaction begins with the intramolecular cyclopropanation of α-allyldiazoacetates using a dirhodium catalyst, typically Rh₂(Oct)₄, to form a bicyclo[1.1.0]butane intermediate.
Difluorocarbene Insertion : Following cyclopropanation, the reaction mixture undergoes a solvent switch to tetrahydrofuran (THF), which is necessary for optimal difluorocarbene insertion. Difluorocarbene is generated from sodium iodide (NaI) and trifluoromethyltrimethylsilane (CF₃TMS), leading to the expansion of the bicyclo[1.1.0]butane ring to form the desired difluorobicyclo[1.1.1]pentane.
Synthesis of Starting Materials
The preparation of α-allyldiazoacetates involves several steps:
Synthesis of Acetoacetate Precursors : These are typically prepared by reacting methyl 3-oxobutanoate with sodium hydride (NaH) and tetrabutylammonium iodide (n-Bu₄NI) in dimethoxyethane (DME), followed by the addition of an allyl halide.
Conversion to Diazo Compounds : The acetoacetate precursors are then converted into diazo compounds using p-acetamidobenzenesulfonyl azide (p-ABSA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (MeCN).
Detailed Research Outcomes
Yield and Selectivity
The one-pot synthesis method offers advantages in terms of efficiency and yield. However, the yield can vary depending on the substituents present on the starting diazo compounds. For instance, 3-aryl bicyclo[1.1.0]butanes generally provide good yields in the ring-expansion step, while 2,3-disubstituted derivatives may result in lower yields.
Stereochemistry
The addition of difluorocarbene to the bicyclo[1.1.0]butane intermediate can be stereoselective, depending on the orientation of substituents set during the cyclopropanation step. This has been observed in the formation of single diastereomers in some cases.
Characterization
The synthesized compounds are typically characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectra are crucial for determining the structure and stereochemistry of the products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
This makes it useful in drug discovery and development .
Industry
In the industrial sector, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism by which (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. Its bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl)methanol
- (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
- (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride)
Uniqueness
Compared to similar compounds, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Biological Activity
(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with difluoromethyl and phenyl substituents, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 202.21 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exhibit notable antimicrobial properties. A study assessing various derivatives found that certain bicyclic amines displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of bicyclic compounds have shown effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various bicyclic compounds against E. coli and S. aureus. The results indicated that modifications in the bicyclic structure significantly influenced antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 100 µg/mL .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a series of bicyclic amines were tested against HeLa and A549 cell lines. Results showed that certain derivatives led to a reduction in cell viability by over 50% at concentrations around 200 µg/mL, suggesting promising anticancer potential .
Data Table: Biological Activity Summary
Q & A
Q. What methodologies are recommended for synthesizing (2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol with high yield and purity?
Synthesis typically involves multi-step strategies, including cyclopropanation, fluorination, and functional group transformations. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., palladium) to assemble the bicyclo[1.1.1]pentane core .
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) or halogen-exchange reactions to introduce difluoro groups .
- Methanol Functionalization : Reduction of ketone intermediates (e.g., using NaBH₄) to install the methanol group .
Purification methods like column chromatography or recrystallization in dichloromethane/hexane mixtures are critical for isolating the compound with >95% purity .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹⁹F NMR in CDCl₃ to resolve bicyclic strain effects and fluorinated substituents. For example, the bicyclo[1.1.1]pentane core shows distinct upfield shifts in ¹H NMR (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (C₁₃H₁₃F₂O: calc. 214.0978) .
- X-ray Crystallography : To validate spatial arrangement, especially steric interactions between the phenyl and difluoro groups .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation of the methanol group .
- Handling : Avoid prolonged exposure to moisture, heat (>50°C), or strong acids/bases, which may degrade the bicyclic framework .
Advanced Research Questions
Q. What mechanisms explain the compound’s potential bioactivity, and how can target interactions be studied?
The fluorinated bicyclo[1.1.1]pentane core enhances metabolic stability and binding affinity via:
- Hydrophobic Interactions : The phenyl group engages with aromatic residues in enzyme active sites .
- Steric Effects : The rigid bicyclic structure restricts conformational flexibility, improving selectivity .
Methodologies : - Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) in real time .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Q. What computational approaches predict the compound’s reactivity and metabolic pathways?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to oxidation or hydrolysis .
- PASS Software : Predict metabolic transformations (e.g., CYP450-mediated hydroxylation) and toxicity profiles .
Q. How does structural modification (e.g., substituent variation) alter properties compared to analogs?
| Analog | Structural Difference | Impact |
|---|---|---|
| 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-ylmethanol | Methyl instead of phenyl | Reduced π-π stacking potential; lower logP |
| 3-Phenylbicyclo[1.1.1]pentan-1-ylmethanol | No fluorine substituents | Higher metabolic degradation rates |
| Bicyclo[2.2.1]heptane derivatives | Larger ring system | Altered steric bulk and solubility |
Methodological Notes
- Safety : Follow OSHA guidelines for handling fluorinated compounds (e.g., PPE: nitrile gloves, fume hoods) due to potential respiratory toxicity (H335) .
- Data Reproducibility : Report reaction conditions (solvent, catalyst loading) in detail, as minor variations significantly impact bicyclo[1.1.1]pentane synthesis yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
